2-(2,4,6-Trifluorophenyl)acetaldehyde
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Overview
Description
2-(2,4,6-Trifluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)acetaldehyde typically involves the reaction of 2,4,6-trifluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. One common method includes the use of a Grignard reagent, where 2,4,6-trifluorobenzyl chloride reacts with magnesium to form the corresponding Grignard reagent, which is then treated with an aldehyde to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trifluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(2,4,6-Trifluorophenyl)acetic acid.
Reduction: 2-(2,4,6-Trifluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)acetaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorobenzaldehyde
- 2,4,6-Trifluorophenylacetic acid
- 2,4,6-Trifluorophenylethanol
Uniqueness
The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNVODIGXAGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627449 |
Source
|
Record name | (2,4,6-Trifluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-19-6 |
Source
|
Record name | (2,4,6-Trifluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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